molecular formula C12H13NO2 B13793001 4-Pentyn-1-ol,2-aminobenzoate(9CI)

4-Pentyn-1-ol,2-aminobenzoate(9CI)

Cat. No.: B13793001
M. Wt: 203.24 g/mol
InChI Key: XEMAJZODYROLDR-UHFFFAOYSA-N
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Description

4-Pentyn-1-ol,2-aminobenzoate(9CI) is a chemical compound with the molecular formula C12H13NO2. It is known for its unique structure, which combines an alkyne group (4-pentyn-1-ol) with an aminobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyn-1-ol,2-aminobenzoate(9CI) typically involves the esterification of 4-pentyn-1-ol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Pentyn-1-ol,2-aminobenzoate(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pentyn-1-ol,2-aminobenzoate(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentyn-1-ol,2-aminobenzoate(9CI) involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Uniqueness: 4-Pentyn-1-ol,2-aminobenzoate(9CI) is unique due to its combination of an alkyne group and an aminobenzoate group, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

pent-4-ynyl 2-aminobenzoate

InChI

InChI=1S/C12H13NO2/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h1,4-5,7-8H,3,6,9,13H2

InChI Key

XEMAJZODYROLDR-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC(=O)C1=CC=CC=C1N

Origin of Product

United States

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